5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide

Catalog No.
S7836270
CAS No.
M.F
C10H10BrN3O2S
M. Wt
316.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl...

Product Name

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide

IUPAC Name

5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide

Molecular Formula

C10H10BrN3O2S

Molecular Weight

316.18 g/mol

InChI

InChI=1S/C10H10BrN3O2S/c1-3-7-13-14-10(17-7)12-9(15)8-5(2)4-6(11)16-8/h4H,3H2,1-2H3,(H,12,14,15)

InChI Key

MKBQBELMKXYDFT-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=C(O2)Br)C

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=C(O2)Br)C
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide, also known as ETSC, is a chemical compound that has been the subject of scientific research in recent years. This compound has sparked the interest of many researchers due to its potential applications across different fields. In this paper, we will explore the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide.
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide or 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide is a heterocyclic compound that contains a furan ring and a thiadiazole ring. It is a yellowish, crystalline solid that is soluble in organic solvents such as ethanol and chloroform. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been primarily used in scientific research and has shown great potential in different fields. Its basic structure is shown below:
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide is a yellowish crystalline solid that has a melting point of 176-178°C. It is soluble in organic solvents such as ethanol and chloroform. The compound has a molecular formula of C11H11BrN4O2S and a molecular weight of 334.25 g/mol. The compound contains a furan ring and a thiadiazole ring, making it a heterocyclic compound with properties distinct from other chemical compounds.
The synthesis of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been reported in literature using different methods, including the reaction of 5-ethyl-1,3,4-thiadiazole-2-carbonyl chloride with 3-methylfuran-2-carboxamide in the presence of triethylamine, and the reaction of 3-methyl-2-furoic acid with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of thionyl chloride. The characterization of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been carried out using different techniques, including proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), mass spectrometry (MS), and X-ray crystallography.
Different analytical methods have been employed for the identification and quantification of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide in biological and environmental samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been reported as an effective method for the detection and quantification of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide in various samples.
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has shown significant potential in different biological studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have demonstrated the potential of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide in the inhibition of the growth of different cancer cells, such as breast cancer, lung cancer, and colon cancer cells. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has also been reported to induce apoptosis or programmed cell death in these cancer cells.
In scientific experiments, 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been shown to have a relatively low toxicity profile. Several studies have reported that 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide does not show any significant toxic effects on vital organs, such as the liver and kidneys. However, further studies are still needed to fully evaluate the safety profile of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide.
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has shown great potential in different fields of scientific research. In medicine, it has been suggested as a potential candidate for the development of new therapies for cancer, inflammation, and diabetes. 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has also been explored as a potential scaffold for the development of effective drugs, and an excellent candidate for the synthesis of biologically active compounds. Moreover, its structural features make it a useful intermediate for the synthesis of other biologically active compounds.
Currently, research on 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide is progressing rapidly, with numerous scientific studies and reviews being published every year. The majority of the studies focus on the synthesis of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide, its biological properties, and its potential applications in different fields.
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has the potential to be utilized in different fields of research and industry. Its structural features make it a suitable scaffold for the development of new drugs with diverse biological activities. Additionally, its anti-inflammatory, anti-cancer, and anti-diabetic properties make it an excellent candidate for the development of new therapies for various diseases.
Despite the potential applications of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide, there are still some limitations associated with its use. One of the major limitations is its low solubility in aqueous solutions, which restricts its use in different biological and medical studies. To overcome this limitation, further studies are needed to develop novel formulations that can enhance its solubility. Moreover, further studies on toxicity and safety are required to fully evaluate its safety profile and assess whether it can be used for human consumption. Future directions of research include exploring the potential of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide in the development of new chemotherapeutic agents, and enhancing its bioavailability and pharmacokinetics.
In conclusion, 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide or 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide is a potential compound that has shown promising results in different scientific studies. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it an excellent candidate for drug development. Further studies are needed to fully evaluate its safety profile and explore its potential applications in different fields.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

314.96771 g/mol

Monoisotopic Mass

314.96771 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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